molecular formula C9H20N2O2 B562494 tert-butyl N-[2-(dimethylamino)ethyl]carbamate CAS No. 196200-04-1

tert-butyl N-[2-(dimethylamino)ethyl]carbamate

Cat. No. B562494
M. Wt: 188.271
InChI Key: HWHUFUKKMFBZGJ-UHFFFAOYSA-N
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Description

“tert-butyl N-[2-(dimethylamino)ethyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It has a molecular weight of 188.27 g/mol .


Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(dimethylamino)ethyl]carbamate” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a 2-(dimethylamino)ethyl group .


Physical And Chemical Properties Analysis

“tert-butyl N-[2-(dimethylamino)ethyl]carbamate” has a molecular weight of 188.27 g/mol, and its exact mass is 188.152477885 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 41.6 Ų .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Biologically Active Compounds Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been identified as an important intermediate in the production of osimertinib (AZD9291), a medication used in the treatment of certain types of cancer. The synthesis involves a rapid method with a high total yield, demonstrating the compound's significance in pharmaceutical manufacturing (Zhao et al., 2017).

Directed Lithiation Reactions The compound has also been used in directed lithiation reactions, where it is doubly lithiated on the nitrogen and ortho to the directing metalating group. This process results in high yields of various substituted products, indicating its usefulness in creating diverse chemical structures (Smith et al., 2013).

Enantiopure Synthesis Furthermore, tert-butyl N-[2-(dimethylamino)ethyl]carbamate plays a role in the synthesis of enantiopure compounds, such as N-protected β-hydroxyvaline. This demonstrates its application in producing stereochemically pure compounds, which is crucial in the pharmaceutical industry for ensuring the effectiveness and safety of medications (Oku et al., 2004).

Material Science and Polymer Applications

Preparation of Specific Compounds The compound is involved in the preparation of specific materials, such as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, which involves protecting the amino group and then undergoing condensation and de-protection reactions. This process underlines its role in the synthesis of specialized chemicals used in material science and engineering (Wu, 2011).

Polymerization Processes It also finds application in the field of polymers, such as in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, where an efficient multi-step synthesis was developed starting from oxoacetic acid monohydrate. This process showcases the compound's utility in complex polymerization reactions, which are fundamental in creating new materials (Vaid et al., 2013).

properties

IUPAC Name

tert-butyl N-[2-(dimethylamino)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUFUKKMFBZGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652558
Record name tert-Butyl [2-(dimethylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[2-(dimethylamino)ethyl]carbamate

CAS RN

196200-04-1
Record name tert-Butyl [2-(dimethylamino)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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